molecular formula C14H13NO2 B3015051 Methyl 3-amino-2-phenylbenzoate CAS No. 717880-27-8

Methyl 3-amino-2-phenylbenzoate

Cat. No.: B3015051
CAS No.: 717880-27-8
M. Wt: 227.263
InChI Key: OTQJSEQYCUPCLM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-methylbenzoate” is a compound that likely contains a benzene ring, given the “benzoate” in its name. It also likely contains a methyl ester group (-COOCH3) and an amino group (-NH2), indicated by “methyl” and “amino” in its name .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-amino-2-phenylbenzoate” are not available, similar compounds are often synthesized through processes like nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Amines, such as the one likely present in this compound, can act as nucleophiles and bases, reacting with acids to form salts and with electrophiles in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present .

Scientific Research Applications

Stereoselective Synthesis

  • Methyl 3-amino-2-phenylbenzoate is used in stereoselective synthesis processes. For example, the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, a category to which this compound belongs, involves well-defined ruthenium catalysts. This process yields 3-alkylphtalides with high enantiomeric excess, demonstrating the compound's relevance in asymmetric synthesis (Everaere et al., 2001).

Synthesis of Specific Chemical Compounds

  • This compound is utilized as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of chlorantraniliprole, a compound with potential applications in various fields (Chen Yi-fen et al., 2010).

Chemical Reassignment and Structural Analysis

  • The compound plays a role in the reassignment of structures in chemical analysis. For example, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate involved the treatment of related compounds, leading to a reevaluation of previously assigned structures (Howarth & Harris, 1968).

Molecular Linkage and Structural Studies

  • This compound is significant in studies of molecular linkage and structure. It is used to examine how molecules link to form complex sheets or chains, as seen in studies involving isomeric this compound compounds (Portilla et al., 2007).

Fluorescent Sensor Development

  • The compound finds application in the development of fluorescent sensors, such as for detecting Al3+ ions. These sensors are crucial in environmental monitoring and biological applications (Ye et al., 2014).

Prodrug Development in Cancer Research

  • This compound derivatives are explored as prodrugs in antitumor research. These compounds show selective, potent antitumor properties and are transformed into active metabolites, making them potential candidates in cancer treatment (Bradshaw et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a drug, it might interact with biological receptors or enzymes .

Future Directions

The future directions in the study of such compounds could involve exploring their potential uses in various fields such as medicine, materials science, and environmental science .

Properties

IUPAC Name

methyl 3-amino-2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-8-5-9-12(15)13(11)10-6-3-2-4-7-10/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJSEQYCUPCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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